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molecular formula C11H12ClNO B057591 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one CAS No. 824430-77-5

8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

Cat. No. B057591
M. Wt: 209.67 g/mol
InChI Key: GWMXBSJNHZORGS-UHFFFAOYSA-N
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Patent
US07704993B2

Procedure details

8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazapin-2-one (150 mg, 0.716 mmol, purified by HPLC or recrystallization) was added to a 50 mL round bottom flask with 2M borane-tetrahydrofuran solution (2 mL, 2.15 mmol). The mixture was stirred 10 hours at room temperature under an argon balloon. LC/MS showed the desired product as the major peak with approximately 5% of starting material still present. The reaction mixture was quenched with 5 mL methanol and the solvents were removed on the rotary evaporator. This procedure was repeated with methanol addition and evaporation. The mixture was evaporated on the rotary evaporator followed by 2 hours in vacuo to give the product as a white solid (117 mg, 70 % yield). 1H NMR (CDCl3): δ 10.2 (br s, 1H), 9.8 (br s, 1H), 7.14 (dd, 1H, J=2, 8 Hz), 7.11 (d, 1H, J=2 Hz), 7.03 (d, 1H, J=8 Hz), 3.6 (m, 2H), 3.5 (m, 2H), 2.8-3.0 (m, 3H), 1.5 (d, 3H, J=7 Hz). LC/MS: 1.41 minute, 196.1 M+H+ and 139 major fragment.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH2:10][NH:9][C:8](=O)[CH:7]([CH3:13])[C:6]=2[CH:14]=1.B.O1CCCC1>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH2:10][NH:9][CH2:8][CH:7]([CH3:13])[C:6]=2[CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
ClC=1C=CC2=C(C(C(NCC2)=O)C)C1
Name
Quantity
2 mL
Type
reactant
Smiles
B.O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 10 hours at room temperature under an argon balloon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClC=1C=CC2=C(C(CNCC2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07704993B2

Procedure details

8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazapin-2-one (150 mg, 0.716 mmol, purified by HPLC or recrystallization) was added to a 50 mL round bottom flask with 2M borane-tetrahydrofuran solution (2 mL, 2.15 mmol). The mixture was stirred 10 hours at room temperature under an argon balloon. LC/MS showed the desired product as the major peak with approximately 5% of starting material still present. The reaction mixture was quenched with 5 mL methanol and the solvents were removed on the rotary evaporator. This procedure was repeated with methanol addition and evaporation. The mixture was evaporated on the rotary evaporator followed by 2 hours in vacuo to give the product as a white solid (117 mg, 70 % yield). 1H NMR (CDCl3): δ 10.2 (br s, 1H), 9.8 (br s, 1H), 7.14 (dd, 1H, J=2, 8 Hz), 7.11 (d, 1H, J=2 Hz), 7.03 (d, 1H, J=8 Hz), 3.6 (m, 2H), 3.5 (m, 2H), 2.8-3.0 (m, 3H), 1.5 (d, 3H, J=7 Hz). LC/MS: 1.41 minute, 196.1 M+H+ and 139 major fragment.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH2:10][NH:9][C:8](=O)[CH:7]([CH3:13])[C:6]=2[CH:14]=1.B.O1CCCC1>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH2:10][NH:9][CH2:8][CH:7]([CH3:13])[C:6]=2[CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
ClC=1C=CC2=C(C(C(NCC2)=O)C)C1
Name
Quantity
2 mL
Type
reactant
Smiles
B.O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 10 hours at room temperature under an argon balloon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClC=1C=CC2=C(C(CNCC2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07704993B2

Procedure details

8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazapin-2-one (150 mg, 0.716 mmol, purified by HPLC or recrystallization) was added to a 50 mL round bottom flask with 2M borane-tetrahydrofuran solution (2 mL, 2.15 mmol). The mixture was stirred 10 hours at room temperature under an argon balloon. LC/MS showed the desired product as the major peak with approximately 5% of starting material still present. The reaction mixture was quenched with 5 mL methanol and the solvents were removed on the rotary evaporator. This procedure was repeated with methanol addition and evaporation. The mixture was evaporated on the rotary evaporator followed by 2 hours in vacuo to give the product as a white solid (117 mg, 70 % yield). 1H NMR (CDCl3): δ 10.2 (br s, 1H), 9.8 (br s, 1H), 7.14 (dd, 1H, J=2, 8 Hz), 7.11 (d, 1H, J=2 Hz), 7.03 (d, 1H, J=8 Hz), 3.6 (m, 2H), 3.5 (m, 2H), 2.8-3.0 (m, 3H), 1.5 (d, 3H, J=7 Hz). LC/MS: 1.41 minute, 196.1 M+H+ and 139 major fragment.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH2:10][NH:9][C:8](=O)[CH:7]([CH3:13])[C:6]=2[CH:14]=1.B.O1CCCC1>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH2:10][NH:9][CH2:8][CH:7]([CH3:13])[C:6]=2[CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
ClC=1C=CC2=C(C(C(NCC2)=O)C)C1
Name
Quantity
2 mL
Type
reactant
Smiles
B.O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 10 hours at room temperature under an argon balloon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClC=1C=CC2=C(C(CNCC2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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